N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N,N,2,5-Tetramethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by methyl substituents at the 2- and 5-positions of the pyrimidine ring and dimethyl groups at the N7 amine.
Properties
IUPAC Name |
N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-7-6-10(13(3)4)14-9(11-7)5-8(2)12-14/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEULYZVBGMPQMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001222415 | |
| Record name | N,N,2,5-Tetramethylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001222415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136549-14-9 | |
| Record name | N,N,2,5-Tetramethylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136549-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,2,5-Tetramethylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001222415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 2,4,6-trimethylpyrimidine in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Alkyl halides, Grignard reagents, aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
-
Inhibition of Enzymes :
- This compound has been investigated as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a critical role in sphingolipid metabolism and is implicated in various diseases including cancer and neurodegenerative disorders. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can exhibit submicromolar inhibitory potency against nSMase2, suggesting their potential as therapeutic agents for conditions associated with sphingolipid dysregulation .
- Antimicrobial Activity :
- Cancer Therapeutics :
Biological Applications
-
Cell Signaling Modulation :
- N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine interacts with specific molecular targets within cells, potentially modulating signaling pathways involved in cell growth and apoptosis. Its ability to inhibit protein kinases can disrupt signaling cascades that lead to uncontrolled cell proliferation .
- Neuroprotective Effects :
Industrial Applications
- Catalysis :
- Material Science :
Mechanism of Action
The mechanism of action of N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable interactions with various biological molecules, influencing pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Key Findings from Structural Comparisons
CRF1 Antagonists (e.g., MPZP):
- MPZP features a bulky 4-methoxy-2-methylphenyl group at R3 and polar bis(2-methoxyethyl) groups at N7, enhancing CRF1 receptor binding affinity and selectivity .
- Inference for N,N,2,5-Tetramethyl derivative: Smaller methyl groups at N7 and absence of aryl R3 substituents likely reduce CRF1 affinity but may improve metabolic stability.
Anti-Mycobacterial Agents (e.g., Compound 32):
- Electron-withdrawing groups (e.g., 4-fluorophenyl at R3/R5) and pyridinylmethyl at N7 optimize inhibition of M. tuberculosis ATP synthase .
- Inference: The tetramethyl derivative lacks these pharmacophores, suggesting minimal anti-mycobacterial activity.
Radiotracers (e.g., [18F]27):
- Fluorine-18 labeling at N7 enables in vivo imaging applications .
- Inference: The tetramethyl derivative’s compact structure could serve as a scaffold for radiolabeling with minimal steric hindrance.
Pharmacokinetic and Physicochemical Properties
Molecular Weight and Solubility
Biological Activity
N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structure-activity relationships (SAR), and biological implications based on recent research findings.
Chemical Structure and Synthesis
The compound this compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The synthesis of this compound typically involves multi-step reactions that optimize the pyrazolo and pyrimidine moieties. For instance, a common synthetic route includes the reaction of 5-amino-3-methylpyrazole with appropriate reagents to form the desired pyrazolo[1,5-a]pyrimidine structure.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 5-Amino-3-methylpyrazole + Diethyl malonate | 89% |
| 2 | Chlorination with phosphorus oxychloride | 61% |
| 3 | Nucleophilic substitution with morpholine | 94% |
Inhibition of Casein Kinase 2 (CK2)
Recent studies have highlighted the role of this compound as a potent inhibitor of Casein Kinase 2 (CK2). CK2 is a serine/threonine kinase implicated in various cellular processes including cell proliferation and survival. The compound exhibits low micromolar IC50 values in inhibiting CK2 activity.
Key Findings:
- The most active derivatives showed IC50 values in the low nanomolar range (e.g., 45 nM) .
- Structure-activity relationship studies suggest that certain substitutions on the pyrazolo ring enhance inhibitory potency against CK2.
Neutral Sphingomyelinase 2 (nSMase2) Inhibition
Another significant biological activity of this compound is its ability to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme involved in sphingolipid metabolism. Compounds containing the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated notable inhibitory effects.
Research Insights:
- Specific derivatives exhibited IC50 values superior to established inhibitors like PDDC .
- The presence of a 3-amino group was crucial for maintaining inhibitory activity against nSMase2 .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core significantly influence biological activity. For example:
- Position 3: Amino substitutions enhance potency.
- Position 7: Morpholine derivatives showed improved selectivity and activity against target enzymes.
Table 2: SAR Summary
| Compound | Position Modification | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | -NH₂ at C3 | 0.3 | nSMase2 |
| Compound B | Morpholine at C7 | <0.05 | CK2 |
Case Studies
Case Study 1: CK2 Inhibition
In a comparative study involving various pyrazolo[1,5-a]pyrimidines, this compound was identified as one of the most effective CK2 inhibitors. The study utilized enzyme assays to quantify inhibition levels and assess structural modifications' impacts on activity .
Case Study 2: nSMase2 Inhibition
Another investigation focused on the pharmacological effects of nSMase2 inhibition using derivatives of this compound. This study highlighted the compound's potential in therapeutic applications related to neurodegenerative diseases by demonstrating its ability to modulate sphingolipid signaling pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves cyclization of pyrazole and pyrimidine precursors. Key steps include:
- Condensation reactions under inert atmospheres (argon/nitrogen) to prevent oxidation .
- Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance intermediate solubility .
- Optimization of temperature (80–120°C) and catalysts (e.g., Pd/C for Suzuki couplings) to improve regioselectivity .
- Data Table :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | +25% yield |
| Catalyst | Pd(PPh₃)₄ | +30% selectivity |
| Reaction Time | 12–24 hours | >90% completion |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., methyl groups at positions 2,5) .
- Mass Spectrometry (HRMS) : Validates molecular weight and purity .
- X-ray Crystallography : Resolves 3D conformation and regioselectivity (e.g., CCDC 967390 for a related compound) .
- Example : X-ray analysis of 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine confirmed bond angles critical for kinase binding .
Q. What in vitro assays are used to evaluate the biological activity of pyrazolo[1,5-a]pyrimidine compounds?
- Methodological Answer :
- Kinase Inhibition Assays : Measure IC₅₀ values using ATP-competitive ELISA .
- Anti-Mycobacterial Screening : Microplate Alamar Blue assay against M. tuberculosis H37Rv .
- Cell Viability Assays : MTT/XTT tests on cancer cell lines (e.g., HepG2, MCF-7) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of pyrazolo[1,5-a]pyrimidines across studies?
- Methodological Answer :
- Compare Assay Conditions : Variability in ATP concentrations (e.g., 1–10 µM) affects kinase inhibition results .
- Structural Modifications : Electron-withdrawing groups (e.g., -CF₃) at position 2 enhance solubility and target affinity, explaining anti-cancer potency differences .
- Meta-Analysis : Cross-reference datasets from PubChem and crystallographic databases to identify outliers .
Q. What strategies enhance the selectivity of pyrazolo[1,5-a]pyrimidines toward specific kinase targets?
- Methodological Answer :
- Molecular Docking : Simulate binding modes with CRF₁ or EGFR kinases to prioritize substituents (e.g., 3,4-dimethoxyphenyl groups improve CRF₁ affinity) .
- SAR Studies : Systematic substitution at positions 3 and 5 (e.g., 4-fluorophenyl vs. 4-chlorophenyl) tunes selectivity .
- Data Table :
| Derivative | Target Kinase | IC₅₀ (nM) | Key Substituent |
|---|---|---|---|
| N-(3-methoxyphenyl)-3,5-dimethyl | EGFR | 12.3 | 3-(4-Fluorophenyl) |
| N-(pyridin-2-ylmethyl)-4-isopropyl | CRF₁ | 8.7 | 4-Isopropylphenyl |
Q. How do electron-withdrawing groups at position 2 affect physicochemical properties and bioactivity?
- Methodological Answer :
- LogP Reduction : -CF₃ groups decrease hydrophobicity, improving aqueous solubility (e.g., from LogP 3.2 to 2.5) .
- Enhanced Binding : Trifluoromethyl derivatives show 10-fold higher CRF₁ receptor affinity due to halogen bonding .
- Stability : Fluorine substituents resist metabolic degradation in hepatic microsomal assays .
Key Structural and Bioactivity Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
